2,4-Diaminobenzotrifluoride
CAS No.: 17139-64-9
Cat. No.: VC7906688
Molecular Formula: C7H7F3N2
Molecular Weight: 176.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17139-64-9 |
|---|---|
| Molecular Formula | C7H7F3N2 |
| Molecular Weight | 176.14 g/mol |
| IUPAC Name | 4-(trifluoromethyl)benzene-1,3-diamine |
| Standard InChI | InChI=1S/C7H7F3N2/c8-7(9,10)5-2-1-4(11)3-6(5)12/h1-3H,11-12H2 |
| Standard InChI Key | ZCTYGKMXWWDBCB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1N)N)C(F)(F)F |
| Canonical SMILES | C1=CC(=C(C=C1N)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular and Electronic Configuration
The IUPAC name for 2,4-diaminobenzotrifluoride is 4-(trifluoromethyl)benzene-1,2-diamine, reflecting the substituents' positions on the benzene ring . Key structural features include:
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Trifluoromethyl group: Positioned at the 4-position, the -CF₃ group introduces strong electron-withdrawing effects, influencing the compound's electronic distribution and reactivity.
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Amino groups: Located at the 1- and 2-positions, these groups enable participation in condensation and coordination reactions.
The SMILES notation C1=CC(=C(C=C1C(F)(F)F)N)N and InChIKey RQWJHUJJBYMJMN-UHFFFAOYSA-N provide unambiguous representations of its structure . Computational analyses predict a planar aromatic system with intramolecular hydrogen bonding between the amino groups and adjacent electronegative atoms .
Table 1: Computed Molecular Properties of 2,4-Diaminobenzotrifluoride
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 176.14 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 0 | |
| Topological Polar Surface | 52 Ų |
Synthesis and Purification
Challenges in Purification
The compound’s high polarity and tendency to form hydrogen bonds necessitate advanced purification techniques:
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Solvent Extraction: Toluene or dichloromethane isolates the product from aqueous acidic mixtures .
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Chromatography: Silica gel chromatography resolves byproducts arising from incomplete reduction or oxidation.
Physicochemical Properties and Stability
Thermal and Oxidative Stability
2,4-Diaminobenzotrifluoride exhibits remarkable thermal stability when treated with alkaline additives. Studies on similar aminobenzotrifluorides demonstrate that adding 0.5% by weight of a base (e.g., sodium carbonate) prevents resinification at temperatures up to 160°C for several days . Without stabilization, decomposition occurs within 1.5 hours at 120°C .
Table 2: Stability Profile Under Thermal Stress
| Condition | Outcome | Source |
|---|---|---|
| 150–160°C + 0.5% base | No decomposition over 5 days | |
| 120°C (unstabilized) | Resinification after 1.5 hours |
Solubility and Reactivity
The compound is miscible with polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in water . Its amino groups undergo electrophilic substitution, enabling reactions such as:
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Diazotization: Formation of azo dyes for pigments.
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Schiff Base Formation: Coordination with aldehydes for polymer crosslinking.
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediate
2,4-Diaminobenzotrifluoride is a precursor to antifolate agents and kinase inhibitors. Its trifluoromethyl group enhances bioavailability and metabolic stability in drug candidates .
Polymer Chemistry
Incorporating the compound into polyimides or epoxy resins improves thermal resistance and dielectric properties. For example, polybenzimidazoles derived from fluorinated diamines exhibit glass transition temperatures exceeding 300°C.
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